molecular formula C11H11ClO3 B13514302 2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acetaldehyde

2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acetaldehyde

Cat. No.: B13514302
M. Wt: 226.65 g/mol
InChI Key: NAAVKIPJBKICIF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetaldehyde typically involves the following steps:

    Formation of the Benzodioxepin Ring: The initial step involves the formation of the benzodioxepin ring system. This can be achieved through a cyclization reaction involving a suitable precursor, such as a dihydroxybenzene derivative and an epoxide.

    Introduction of the Chloro Substituent: The chloro substituent can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Acetaldehyde Group: The final step involves the introduction of the acetaldehyde group. This can be achieved through a formylation reaction using reagents like formic acid or formaldehyde.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The acetaldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The acetaldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: 2-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid.

    Reduction: 2-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: It can be used in studies to understand its biological activity and potential as a drug candidate.

    Chemical Research: It can be used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylethan-1-amine: This compound has a similar structure but with an amine group instead of an acetaldehyde group.

    (9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid: This compound has a carboxylic acid group instead of an acetaldehyde group.

Uniqueness

The uniqueness of 2-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetaldehyde lies in its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a chloro substituent and an acetaldehyde group allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

2-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetaldehyde

InChI

InChI=1S/C11H11ClO3/c12-9-6-8(2-3-13)7-10-11(9)15-5-1-4-14-10/h3,6-7H,1-2,4-5H2

InChI Key

NAAVKIPJBKICIF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C(=CC(=C2)CC=O)Cl)OC1

Origin of Product

United States

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